
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Übersicht
Beschreibung
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a naphthalen-2-yl group and three methyl groups. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
The synthesis of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with a suitable diol. One common synthetic route is as follows:
Starting Materials: Naphthalene-2-boronic acid, 2,2,4-trimethyl-1,3-pentanediol.
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation of the boronic acid. The reaction mixture is heated to reflux in a suitable solvent, such as toluene or tetrahydrofuran (THF).
Procedure: The naphthalene-2-boronic acid is dissolved in the solvent, and the diol is added dropwise. The reaction mixture is then heated to reflux for several hours, during which time the dioxaborinane ring forms.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of the compound can lead to the formation of borohydride derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The naphthalen-2-yl group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the aromatic ring.
Hydrolysis: The dioxaborinane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid and diol.
Major products formed from these reactions include boronic acids, borohydrides, halogenated naphthalenes, and hydrolyzed derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of boron-containing compounds.
Materials Science: The compound is studied for its potential use in the development of new materials, including polymers and nanomaterials.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Catalysis: The compound is investigated for its catalytic properties in various chemical reactions, including cross-coupling reactions and polymerization processes.
Wirkmechanismus
The mechanism of action of 4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane depends on its specific application. In organic synthesis, the boron atom can act as a Lewis acid, facilitating various chemical transformations. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boron-containing moiety, leading to inhibition or activation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
4,4,6-Trimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane can be compared with other boron-containing heterocycles, such as:
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a naphthalen-2-yl group. It may exhibit different reactivity and applications.
4,4,6-Trimethyl-2-(pyridin-2-yl)-1,3,2-dioxaborinane: Contains a pyridin-2-yl group, which can introduce additional functionality and reactivity due to the presence of a nitrogen atom.
4,4,6-Trimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane: Contains a thiophen-2-yl group, which can affect the electronic properties and reactivity of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
IUPAC Name |
4,4,6-trimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO2/c1-12-11-16(2,3)19-17(18-12)15-9-8-13-6-4-5-7-14(13)10-15/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXUYZILYFNDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



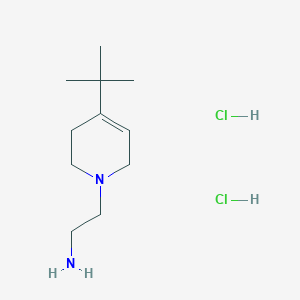
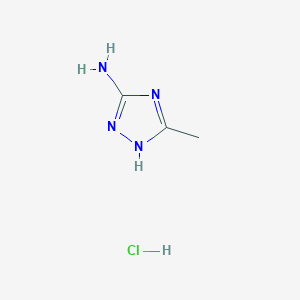

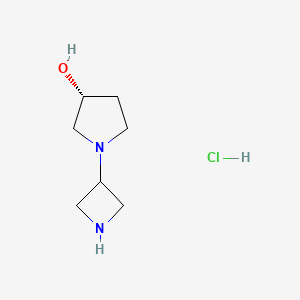
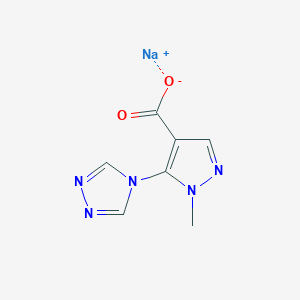

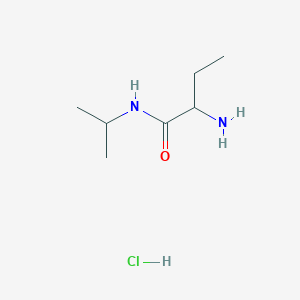
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
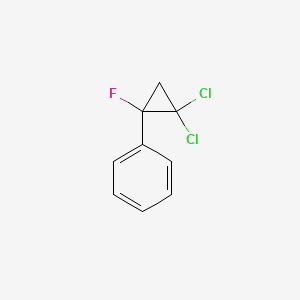
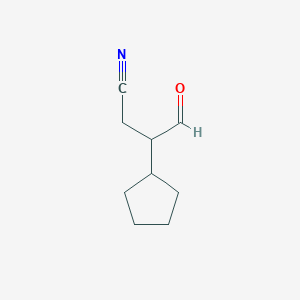
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
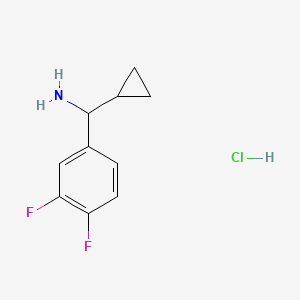
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)
